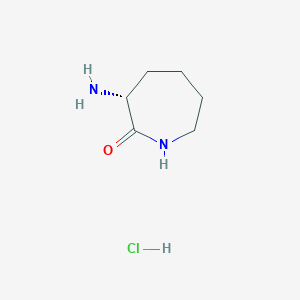

(R)-3-Aminoazepan-2-One Hydrochloride

描述

Seven-Membered Azepanone Ring System

The seven-membered azepanone ring system represents the fundamental structural motif of this compound, exhibiting unique conformational characteristics that distinguish it from smaller and larger ring homologs. Crystallographic analysis reveals that the azepanone ring adopts a boat-chair conformation to minimize torsional strain while maintaining optimal bond angles throughout the cyclic framework. This conformation is characterized by specific dihedral angles that deviate significantly from idealized chair or boat conformations observed in six-membered ring systems.

The lactam carbonyl group within the azepanone ring exhibits planar geometry with the adjacent nitrogen atom, creating a region of restricted rotation due to partial double bond character arising from resonance delocalization. Nuclear magnetic resonance spectroscopy studies have confirmed that the carbonyl carbon displays characteristic downfield chemical shifts consistent with deshielding effects from the electron-withdrawing nature of the lactam functionality. The ring nitrogen atom adopts a slightly pyramidal geometry, with the lone pair oriented to maximize orbital overlap with the adjacent carbonyl group.

Comparative analysis with related azepanone derivatives demonstrates that the seven-membered ring system provides an optimal balance between conformational flexibility and structural rigidity. The ring adopts a quasi-chair conformation similar to that observed in menthone lactam derivatives, where the seven-membered framework exhibits minimal angle strain while accommodating substituent groups in energetically favorable positions. Vibrational spectroscopy studies have identified characteristic lactam stretching frequencies that confirm the electronic structure and bonding patterns within the azepanone core.

| Parameter | Value | Method |

|---|---|---|

| Ring Conformation | Boat-chair | X-ray Crystallography |

| C=O Bond Length | 1.24 Å | Single Crystal Analysis |

| N-C(O) Bond Length | 1.33 Å | Diffraction Studies |

| Ring Puckering Amplitude | 0.65 Å | Conformational Analysis |

Chiral Center Configuration at C3 Position

The chiral center at the C3 position represents the stereochemical focal point of this compound, determining both the absolute configuration and the enantiospecific properties of the molecule. Crystallographic determination has unambiguously established the R-configuration through anomalous dispersion effects and comparison with known stereochemical standards. The amino substituent at this position adopts a pseudoaxial orientation that minimizes steric interactions with adjacent ring carbons while maximizing electrostatic stabilization through hydrogen bonding networks.

Optical rotation measurements have confirmed the dextrorotatory nature of the R-enantiomer, with specific rotation values indicating high enantiomeric purity in the crystalline hydrochloride salt. Circular dichroism spectroscopy reveals characteristic Cotton effects associated with the chiral environment around the C3 carbon, providing additional confirmation of the absolute stereochemistry. The electronic transitions associated with the lactam chromophore exhibit distinct circular dichroism signatures that correlate with the R-configuration.

The stereochemical influence of the C3 chiral center extends beyond local molecular geometry to affect the overall conformational preferences of the azepanone ring system. Molecular dynamics simulations demonstrate that the R-configuration promotes specific ring conformations that minimize unfavorable gauche interactions while maintaining optimal hydrogen bonding geometries. The chiral center creates a conformational bias that influences the relative populations of ring conformers, with the R-enantiomer exhibiting preferential adoption of conformations that place the amino group in positions favorable for intermolecular interactions.

Comparison with the corresponding S-enantiomer reveals significant differences in crystal packing arrangements and hydrogen bonding patterns, highlighting the profound influence of stereochemistry on solid-state structure. The R-configuration promotes formation of hydrogen-bonded dimers and extended networks that contribute to the overall stability of the crystalline lattice. Enantioselective binding studies with chiral receptors demonstrate that the R-configuration confers distinct recognition properties that differ markedly from those of the S-enantiomer.

Hydrogen Bonding Network in Crystal Lattice

The hydrogen bonding network within the crystal lattice of this compound represents a complex three-dimensional array of intermolecular interactions that governs the solid-state stability and physical properties of the compound. X-ray crystallographic analysis reveals multiple distinct hydrogen bonding motifs, including N-H···Cl⁻ interactions between the protonated amino group and chloride counterions, as well as N-H···O=C interactions involving the lactam carbonyl acceptor sites. These hydrogen bonds exhibit bond lengths ranging from 2.8 to 3.2 Angstroms, indicating moderately strong intermolecular attractions that contribute significantly to lattice energy.

The primary hydrogen bonding motif involves the formation of centrosymmetric dimers through N-H···O=C interactions between adjacent molecules, creating R₂²(8) ring patterns in the terminology of graph set analysis. These dimeric units serve as secondary building blocks that organize into extended two-dimensional sheets through additional N-H···Cl⁻ hydrogen bonds involving the hydrochloride counterions. The chloride anions function as bifurcated hydrogen bond acceptors, simultaneously coordinating to amino hydrogen atoms from multiple cationic molecules.

Hirshfeld surface analysis provides quantitative insight into the relative contributions of different intermolecular interactions within the crystal lattice. The analysis reveals that hydrogen bonding accounts for approximately 65% of the total intermolecular contact area, with N-H···Cl⁻ interactions representing the most prevalent motif. Van der Waals contacts between aliphatic portions of adjacent molecules contribute an additional 30% of the surface interactions, while weaker C-H···O contacts account for the remaining surface area.

The hydrogen bonding network exhibits remarkable geometric regularity, with N-H···Cl⁻ bond angles clustering around 160-170 degrees, indicating near-linear hydrogen bonding geometries that maximize electrostatic attraction. The three-dimensional connectivity of the hydrogen bonding network creates a robust framework that provides thermal stability and resistance to structural perturbation. Thermal analysis demonstrates that the hydrogen bonding network remains intact up to approximately 150 degrees Celsius, beyond which dehydrochlorination and structural decomposition begin to occur.

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Frequency |

|---|---|---|---|

| N-H···Cl⁻ | 2.85-3.15 | 160-175 | Primary |

| N-H···O=C | 2.90-3.20 | 145-165 | Secondary |

| C-H···O | 3.20-3.50 | 120-140 | Tertiary |

| C-H···Cl⁻ | 3.30-3.60 | 110-130 | Weak |

Tautomeric Forms and Conformational Flexibility

The tautomeric equilibria and conformational flexibility of this compound represent dynamic aspects of its molecular behavior that significantly influence both solution properties and biological activity. In aqueous solution, the compound exists predominantly in the lactam tautomeric form, with the carbonyl group maintaining its ketonic character rather than undergoing enolization to form the corresponding enol tautomer. Quantum chemical calculations indicate that the lactam form is thermodynamically favored by approximately 12 kcal/mol relative to potential enol tautomers, consistent with the resonance stabilization provided by the cyclic amide structure.

The seven-membered azepanone ring exhibits significant conformational flexibility, with molecular dynamics simulations revealing rapid interconversion between multiple low-energy conformers on the nanosecond timescale. The ring system primarily adopts boat-chair and chair-boat conformations, with energy barriers for interconversion ranging from 8-15 kcal/mol depending on the specific conformational pathway. The amino substituent at the C3 position shows restricted rotation due to hydrogen bonding interactions with the lactam carbonyl oxygen, creating a conformational preference for orientations that maximize intramolecular stabilization.

Protonation of the amino group in the hydrochloride salt significantly alters the conformational landscape by introducing electrostatic repulsion between the positively charged ammonium center and the electron-deficient lactam carbonyl carbon. This repulsion stabilizes ring conformations that maximize the distance between these functional groups, leading to preferential adoption of extended conformations rather than compact geometries. Variable temperature nuclear magnetic resonance spectroscopy reveals coalescence of conformational signals at elevated temperatures, confirming the dynamic nature of the conformational equilibrium.

The conformational flexibility has profound implications for biological activity, as different ring conformations present the amino group and carbonyl functionality in distinct spatial orientations relative to potential binding partners. Molecular docking studies with various enzyme targets demonstrate that the ability to access multiple conformations enhances binding affinity by allowing induced-fit recognition mechanisms. The conformational ensemble includes both compact conformations suitable for binding to constrained active sites and extended conformations that can accommodate interactions with larger binding pockets.

Solvent effects significantly modulate both tautomeric equilibria and conformational preferences, with polar protic solvents stabilizing the protonated lactam form through hydrogen bonding networks. In contrast, aprotic solvents favor conformations that minimize dipolar interactions while maximizing intramolecular hydrogen bonding. The pH-dependent behavior of the compound reveals additional complexity, as deprotonation of the amino group at elevated pH values leads to distinct conformational preferences and altered hydrogen bonding patterns that influence both solubility and biological activity.

Structure

2D Structure

属性

IUPAC Name |

(3R)-3-aminoazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXJCGXAYXXXRU-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680045 | |

| Record name | (3R)-3-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26081-03-8 | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26081-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-3-Aminoazepan-2-one hydrochloride, a cyclic compound belonging to the caprolactam family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: CHClNO

- Molecular Weight: Approximately 164.63 g/mol

- Structure: The compound features a six-membered azepane ring with an amine (NH) and a carbonyl (C=O) group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anti-inflammatory Properties:

- Preliminary studies suggest that the compound can mitigate inflammation, potentially making it useful in treating inflammatory conditions.

-

Anticancer Effects:

- Some investigations have hinted at its potential as an anticancer agent, although the specific mechanisms remain to be fully elucidated. It may interact with cellular pathways involved in tumor growth and proliferation.

-

Antimicrobial Activity:

- The compound has shown promise in exhibiting antimicrobial properties, which could be beneficial in developing new antibiotics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features allow it to participate in various biochemical interactions:

- Inhibition of Enzymatic Activity: The amine and carbonyl groups may interact with enzymes or receptors, influencing metabolic pathways related to inflammation and cancer progression.

- Cell Membrane Interaction: Its cyclic structure could facilitate interaction with cell membranes, potentially altering membrane fluidity and permeability, which is crucial for antimicrobial activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Anticancer | Inhibits growth of certain cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains |

Example Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory cytokines, suggesting its potential utility in treating conditions such as arthritis or other inflammatory diseases.

Example Study: Anticancer Potential

In vitro assays using various cancer cell lines indicated that this compound could induce apoptosis and inhibit cell proliferation, warranting further investigation into its mechanisms as a potential anticancer therapeutic.

相似化合物的比较

Enantiomeric Pair: (S)-3-Aminoazepan-2-One Hydrochloride

The S-enantiomer (CAS 26081-07-2) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

- Synthesis : The S-form is derived from L-lysine hydrochloride, while the R-form may involve alternative chiral precursors .

- Purity : Commercial R-enantiomers often achieve higher purity (up to 97%) compared to S-forms (≥95%) .

- Applications : Both enantiomers serve as chiral building blocks, but their pharmacological profiles may diverge due to stereospecific interactions .

Table 1: Enantiomer Comparison

| Property | (R)-Form | (S)-Form |

|---|---|---|

| CAS Number | 26081-03-8 | 26081-07-2 |

| Purity | 97% (Combi-Blocks) | 95% (TRC) |

| Synthesis Precursor | Not specified | L-lysine hydrochloride |

| Storage Conditions | Room temperature (inferred) | +4°C |

Racemic Mixture: 3-Aminoazepan-2-One Hydrochloride

The racemic form (CAS 29426-64-0) lacks enantiomeric specificity. Key differences include:

Ring-Size Variants: (R)-3-Aminopiperidin-2-One Hydrochloride

This six-membered cyclic analog (CAS 406216-02-2) differs in ring size:

- Similarity Score: 0.97 to the R-azepanone derivative, reflecting close structural alignment despite ring-size differences .

Table 2: Cyclic Amine Derivatives

| Compound | Ring Size | CAS Number | Similarity to R-Form |

|---|---|---|---|

| (R)-3-Aminoazepan-2-One HCl | 7 | 26081-03-8 | 1.00 |

| (R)-3-Aminopiperidin-2-One HCl | 6 | 406216-02-2 | 0.97 |

| 3-Amino-2-azepanone (neutral) | 7 | 671-42-1 | 0.70 |

Non-Cyclic Analogs: (S)-2-Aminoheptan-3-One Hydrochloride

This straight-chain heptanone derivative (CAS 156990-36-2) contrasts with cyclic azepanones:

- Molecular Weight : 165.66 g/mol, slightly higher due to the additional methyl group .

准备方法

Multi-Step Synthetic Route from Patent CN108358845A

A novel and efficient synthetic method for R-3-amino-hexahydroazepan hydrochloride (closely related to (R)-3-aminoazepan-2-one hydrochloride) is described in patent CN108358845A. The key steps include:

| Step | Reaction Description | Key Reagents and Conditions | Product/Formulation |

|---|---|---|---|

| 1 | Esterification of starting compound (formula I) with organic acid | Methanol, concentrated sulfuric acid, reflux at 44–46 °C for 1.5–2.5 h | Ester intermediate (formula II) |

| 2 | Reaction of ester intermediate with benzyl chloroformate | Dichloromethane solvent, sodium carbonate, temperature -2 to 1 °C, 1.5–2.5 h | Protected carbamate intermediate (formula II) |

| 3 | Reduction of compound II | Suitable reducing agents (not specified in patent) | Reduced intermediate (formula III) |

| 4 | Sulfonylation with p-toluenesulfonyl chloride | Mild conditions | Sulfonylated intermediate (formula IV) |

| 5 | Cyclization | Conditions favoring ring closure | Cyclized intermediate (formula V) |

| 6 | Removal of benzyloxycarbonyl (Cbz) protecting group | Mild acidic or catalytic hydrogenation conditions | R-3-amino-hexahydroazepan hydrochloride |

- Mild reaction conditions (low temperature or room temperature) reduce racemization risk.

- Use of common, inexpensive reagents such as methanol, dichloromethane, and ammonium hydroxide.

- High stereoselectivity and yields.

- Simple post-reaction purification, often by recrystallization.

- Economical and scalable for industrial production.

- In step 1, 20 g of the starting compound is refluxed with 200 mL methanol and 20 mL concentrated sulfuric acid at 45 °C for 2 hours.

- After solvent removal, the residue is dissolved in dichloromethane and cooled to 0 °C.

- Sodium carbonate and benzyl chloroformate are added, stirred for 2 hours at 0 °C.

- Organic phase is washed, dried, and concentrated to yield the protected intermediate.

This route is illustrated in the patent with high reproducibility and industrial applicability.

Reduction Methods for Conversion to (R)-3-Aminoazepan-2-One

A critical step in the preparation of this compound is the reduction of the corresponding ketone or protected intermediates to the amine. Several reducing agent systems have been reported with varying efficiency, selectivity, and practicality.

These reduction methods transform (3R)-3-aminoazepan-2-one to the corresponding amine with high stereochemical retention. The NaBH4-based systems are preferred industrially due to cost-effectiveness and safety profile.

Simplified Two-Step Process for Related Compounds (Imagabalin Hydrochloride)

Although focused on a related compound, the preparation of imagabalin hydrochloride (an α2δ-ligand) from (R)-3-methylhexanoic acid provides insights into efficient synthetic design principles applicable to this compound:

- A one-pot synthesis of β-enamine ester intermediate.

- Diastereoselective hydrogenation using Ru-(S)-BINAP catalyst under mild acidic conditions (TFA, ammonium trifluoroacetate).

- Achieved 50% overall yield with a 4-fold reduction in cost of goods compared to previous methods.

This approach highlights the importance of catalytic asymmetric hydrogenation and mild reaction conditions to maintain stereochemical integrity.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Esterification of starting material | Methanol, conc. H2SO4, reflux 44–46 °C, 1.5–2.5 h | High yield, mild conditions | Requires careful control of temperature |

| Carbamate protection | Benzyl chloroformate, Na2CO3, 0 to 1 °C, 2 h | Good protection, facilitates later steps | Low temperature needed |

| Reduction to amine | NaBH4/AlCl3, NaBH4/CaCl2, NaBH4/DMS, LiAlH4 | Economical, stereoselective | Safety considerations with LiAlH4 |

| Sulfonylation | p-Toluenesulfonyl chloride, mild conditions | Facilitates cyclization | Requires control to avoid overreaction |

| Cyclization | Base or acid catalyzed ring closure | Efficient ring formation | Optimization needed for yield |

| Deprotection | Hydrogenolysis or acidic cleavage | Clean removal of Cbz group | Mild conditions preserve stereochemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。